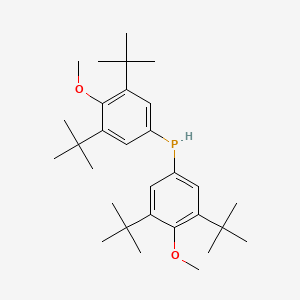

Bis(3,5-di-tert-butyl-4-méthoxyphényl)phosphine

Vue d'ensemble

Description

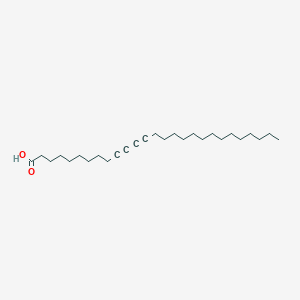

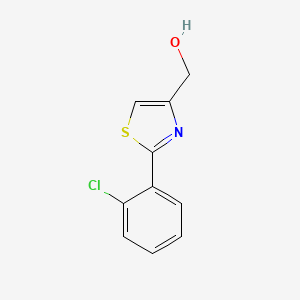

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: is a phosphine compound characterized by its bulky and electron-rich structure. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.

Synthetic Routes and Reaction Conditions:

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: can be synthesized through the reaction of 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide with phosphorus trichloride .

The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods:

Large-scale production: involves similar synthetic routes but with optimized conditions to ensure high yield and purity.

Purification: steps may include recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: This compound can undergo oxidation to form bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide .

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: It can participate in substitution reactions, often used in the formation of phosphine derivatives .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of a catalyst.

Reduction: Reduction typically requires hydride donors such as lithium aluminium hydride .

Substitution: Substitution reactions often use halogenating agents like phosphorus trichloride .

Major Products Formed:

Oxidation: The major product is bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide .

Reduction: Reduction products are less common but can include phosphine derivatives .

Substitution: Substitution reactions yield various phosphine derivatives .

Chemistry:

Catalysis: This compound is widely used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.

Biology:

Biological Studies: It is used in biological studies to understand enzyme mechanisms and interactions.

Medicine:

Drug Development: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

Industry:

Material Science: It is used in the development of advanced materials with specific properties.

Environmental Applications: It plays a role in environmental remediation processes.

Molecular Targets and Pathways:

Catalysis: The compound acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.

Biological Interactions: In biological systems, it may interact with enzymes and other biomolecules, influencing their activity.

Mechanism:

Catalysis: The bulky structure of the compound provides steric hindrance, which can influence the selectivity and activity of the catalytic process.

Biological Interactions: The electron-rich nature of the compound allows it to form stable complexes with metal ions, which can modulate biological processes.

Applications De Recherche Scientifique

Ligand dans les réactions de couplage croisé

“Bis(3,5-di-tert-butyl-4-méthoxyphényl)phosphine” est utilisé comme ligand dans diverses réactions de couplage croisé . Ces réactions comprennent la réaction de couplage croisé de Buchwald-Hartwig, la réaction de Heck, le couplage de Hiyama, le couplage de Negishi, le couplage de Sonogashira, le couplage de Stille et le couplage de Suzuki-Miyaura .

Hydrogénation asymétrique

Ce composé est également utilisé comme réactif dans l'hydrogénation asymétrique avec des catalyseurs à base d'iridium . Ce processus est crucial dans la production de molécules chirales, qui sont importantes dans les produits pharmaceutiques et d'autres industries.

Condensations avec des diols optiquement actifs

“this compound” est utilisé dans les condensations avec des diols optiquement actifs . Ce processus est utilisé pour créer des molécules complexes avec une stéréochimie spécifique.

Réactions chimiosélectives

Ce composé est utilisé dans des réactions chimiosélectives avec le 2-hydroxy-3,3,N-triméthylbutanamide déprotoné . Cela permet la formation sélective de certaines liaisons dans des molécules complexes.

Synthèse d'acides aminés contenant de la phosphine et de ligands de catalyseur à base de peptides

“this compound” est utilisé dans la synthèse d'acides aminés contenant de la phosphine et de ligands de catalyseur à base de peptides . Ces composés ont des applications potentielles en catalyse et en conception de médicaments.

Propriétés antioxydantes

Des recherches ont montré que ce composé présente des propriétés antioxydantes . Il a été utilisé dans la préparation de bis(polysulfures) en présence de bases de Mannich phénoliques , et sa forte activité antioxydante a été démontrée dans une réaction modèle avec le chromogène-radical libre 2,2-diphényl-1-picrylhydrazyle et dans des conditions d'oxydation thermique accélérée d'huiles paraffiniques et minérales .

Comparaison Avec Des Composés Similaires

Bis(3,5-dimethylphenyl)phosphine

Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Tris(4-trifluoromethylphenyl)phosphine

Uniqueness:

Bis(3,5-Di-tert-butyl-4-methoxyphenyl)phosphine: stands out due to its bulky and electron-rich structure, which provides unique steric and electronic properties compared to other phosphine compounds.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its ability to act as a ligand in catalysis and its potential in drug development highlight its importance in advancing both chemistry and medicine.

Would you like more information on any specific aspect of this compound?

Propriétés

IUPAC Name |

bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEBUSRDBBMQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619593 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-24-9 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)